molecular formula C21H16ClN3OS B2909350 N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895017-45-5

N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2909350
CAS RN: 895017-45-5
M. Wt: 393.89
InChI Key: BTOHPMMATMYBKX-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide” is a compound with a complex structure. It has a monoclinic crystal structure with parameters a = 18.443 (2) Å, b = 4.0161 (6) Å, c = 23.396 (4) Å, β = 99.246 (6)°, V = 1710.4 (4) Å^3, Z = 4 .


Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in several studies . The synthesis often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The results of these studies provide insight into the multiple interactions and structural requirements of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in several papers . These studies have shown that the compound can undergo various reactions and has potential applications in different fields.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . These studies provide valuable information about the properties of this compound.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential inhibitor of acetylcholinesterase. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide in lab experiments include its high yield and purity, its potential use in various scientific research applications, and its ability to act as a fluorescent probe for the detection of metal ions. The limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may require caution in its use.

Future Directions

There are several future directions for the research and development of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide. One possible direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential use as a fluorescent probe for the detection of other metal ions. Additionally, further studies may be needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves the condensation reaction between 4-chlorobenzo[d]thiazol-2-amine and 2-phenylacetic acid, followed by the reaction with pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The yield of this compound obtained from this method is high, and the purity is also satisfactory.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-17-9-4-10-18-20(17)24-21(27-18)25(14-16-8-5-11-23-13-16)19(26)12-15-6-2-1-3-7-15/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOHPMMATMYBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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